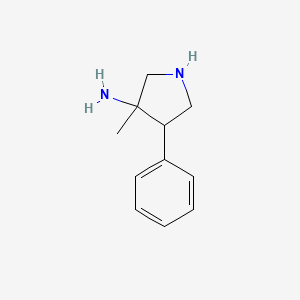

3-Methyl-4-phenylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-methyl-4-phenylpyrrolidin-3-amine |

InChI |

InChI=1S/C11H16N2/c1-11(12)8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3 |

InChI Key |

HTCAHFNSPLFRLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 4 Phenylpyrrolidin 3 Amine and Analogues

Strategies for Pyrrolidine (B122466) Core Construction

The creation of the pyrrolidine core with specific substitution patterns, such as that in 3-Methyl-4-phenylpyrrolidin-3-amine, requires sophisticated synthetic approaches. Modern methodologies prioritize efficiency, stereocontrol, and the ability to introduce diverse functionalities.

Asymmetric Catalysis Approaches for Enantioselective Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of substituted pyrrolidines, ensuring the formation of a specific stereoisomer, which is often crucial for biological activity. mappingignorance.org One of the most effective methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgacs.org This approach is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step. mappingignorance.org The choice of metal catalyst and chiral ligand is critical in controlling the stereochemical outcome, with both copper(I) and silver(I) catalysts showing high stereoselectivity. mappingignorance.org

Gold(I)-catalyzed asymmetric synthesis has also emerged as a potent method for producing 3,4-substituted pyrrolidines. thieme-connect.com These reactions often proceed through the intramolecular cycloaddition of allenes and alkenes, yielding products with high enantioselectivity. thieme-connect.com The use of chiral phosphoramidite (B1245037) ligands in conjunction with gold(I) catalysts has been particularly successful. thieme-connect.com

Reductive Amination Pathways for Amine Installation

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org This reaction can be applied to the synthesis of pyrrolidine derivatives, including the installation of the crucial amine group at the C3 position. nih.govlibretexts.org The process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com This one-pot procedure is highly efficient for creating secondary and tertiary amines. masterorganicchemistry.com For the synthesis of N-aryl-substituted pyrrolidines, a practical method involves the iridium-catalyzed transfer hydrogenation of diketones in the presence of anilines. nih.gov This approach offers good to excellent yields and can be performed in water, highlighting its green chemistry credentials. nih.gov

Nickel-Catalyzed Arylative Cyclization for Stereoselective Pyrrolidine Formation

Nickel-catalyzed reactions have gained prominence for their ability to forge carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org In the context of pyrrolidine synthesis, nickel-catalyzed arylative cyclization presents a powerful strategy for constructing the ring system while simultaneously introducing an aryl group, such as the phenyl group at the C4 position of the target molecule. rsc.orgworktribe.com

These reactions can involve the cyclization of N-allylbromoacetamides with arylboronic acids to yield 2-pyrrolidinone (B116388) derivatives, which can be further modified. nih.gov Another approach involves the reaction of N-tosyl alkynamides with arylboronic acids, which proceeds through alkyne arylnickelation followed by cyclization of the resulting alkenylnickel species. rsc.orgworktribe.com A significant recent development is the nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles like pyrrolidines using olefins, which allows for the efficient construction of chiral C(sp³)–C(sp³) bonds with high enantioselectivity. springernature.com

Multi-Component Multistep Flow Chemistry Sequences for Pyrrolidine Derivatives

Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers several advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. nih.gov When combined with multi-component reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single step, it becomes a highly efficient strategy for synthesizing pyrrolidine derivatives. citedrive.comtandfonline.com

MCRs are inherently atom-economical and can rapidly generate molecular diversity. citedrive.com The integration of MCRs into flow systems allows for precise control over reaction parameters, such as temperature and residence time, which can lead to improved yields and selectivities. nih.gov Photochemical reactions, which are often difficult to scale up in batch, are particularly well-suited for flow chemistry, enabling novel transformations for pyrrolidine synthesis. acs.orgacs.org For instance, an intramolecular photochemical [2+2]-cycloaddition of an acrylic acid derivative has been successfully implemented in a flow system to produce pyrrolidine analogues. acs.org

Stereochemical Control and Chiral Resolution Techniques

Achieving the correct stereochemistry is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters.

Diastereoselective and Enantioselective Synthesis Strategies for Substituted Pyrrolidines

The synthesis of substituted pyrrolidines with high stereocontrol can be achieved through various diastereoselective and enantioselective strategies. acs.orgnih.gov Diastereoselective approaches often rely on the use of chiral auxiliaries or substrates to direct the stereochemical outcome of a reaction. acs.org For example, the 1,3-dipolar cycloaddition of azomethine ylides can be rendered highly diastereoselective by using a chiral dipole precursor or a chiral dipolarophile. acs.org

Enantioselective methods, on the other hand, utilize chiral catalysts to favor the formation of one enantiomer over the other. mappingignorance.orgnih.gov As mentioned previously, catalytic asymmetric 1,3-dipolar cycloadditions are a cornerstone of enantioselective pyrrolidine synthesis. mappingignorance.org Gold(I)-catalyzed cyclizations of allenenes have also proven to be highly effective in producing 3,4-disubstituted pyrrolidines with excellent diastereo- and enantioselectivity, constructing three contiguous stereogenic centers in the process. acs.org Furthermore, dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, represents another powerful strategy for accessing enantiomerically pure substituted pyrrolidines. researchgate.net

Resolution of Racemic Mixtures of this compound Precursors

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a fundamental technique in stereoselective synthesis. For precursors of this compound, several established and modern resolution methods can be applied. The choice of method often depends on the specific properties of the precursor, such as the presence of functional groups amenable to derivatization.

Diastereomeric Salt Crystallization: This classical method remains a widely used and effective technique for resolving racemic amines and their precursors. csfarmacie.cz The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. csfarmacie.cz These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. csfarmacie.cz For amine-containing precursors of this compound, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are common resolving agents. After separation, the desired enantiomer of the precursor is recovered by neutralizing the salt.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC has emerged as a powerful analytical and preparative tool for separating enantiomers. csfarmacie.czyakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.cz For the precursors of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.orgwindows.net In cases where the precursor lacks a suitable chromophore for UV detection, pre-column derivatization with a chromophore-containing reagent can be employed. nih.gov For instance, derivatizing an amine with para-toluenesulfonyl chloride not only introduces a chromophore but can also enhance the chiral recognition on the CSP. nih.gov

The selection of the mobile phase is critical for achieving optimal separation. Normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions are commonly used, with the choice depending on the specific CSP and the precursor's properties. csfarmacie.czyakhak.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be employed for the kinetic resolution of racemic precursors. pluscommunication.eu Lipases and proteases are commonly used to selectively acylate or hydrolyze one enantiomer of an alcohol, ester, or amine, leaving the other enantiomer unreacted. pluscommunication.eunih.gov For example, a racemic alcohol precursor could be subjected to enzymatic acylation, where only one enantiomer is converted to the corresponding ester. The resulting mixture of the ester and the unreacted alcohol can then be separated by conventional methods like chromatography. This approach offers the benefits of mild reaction conditions and high enantioselectivity. pluscommunication.eu

Table 1: Comparison of Chiral Resolution Methods for Amine Precursors

| Method | Principle | Common Resolving/Separating Agents | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. csfarmacie.cz | Tartaric acid, mandelic acid, camphorsulfonic acid. | Scalable, cost-effective for large quantities. | Success is not guaranteed and depends on crystallization behavior; can be labor-intensive. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. csfarmacie.cz | Cellulose or amylose-based CSPs (e.g., Chiralcel®, Chiralpak®). yakhak.orgwindows.net | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scales. csfarmacie.czyakhak.org | Higher cost of chiral columns and solvents; limited loading capacity in preparative scale. |

| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. pluscommunication.eu | Lipases, proteases, acylases. pluscommunication.eunih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield for one enantiomer is 50%; enzyme stability and cost can be a concern. |

Challenges and Considerations in Maintaining Stereochemical Purity

Obtaining an enantiomerically pure precursor is only part of the challenge; maintaining its stereochemical integrity throughout the subsequent synthetic steps is equally critical. The stereocenters in this compound and its precursors can be susceptible to epimerization, particularly under harsh reaction conditions.

Epimerization: The term epimerization refers to the change in the configuration of one stereocenter in a molecule with multiple stereocenters. mdpi.com In the context of this compound synthesis, the stereocenters, especially the one bearing the phenyl group, can be prone to epimerization under either acidic or basic conditions. The acidity of the proton adjacent to the phenyl group is increased, making it susceptible to abstraction by a base, which can lead to a loss of stereochemical purity.

A study on the synthesis of chiral tetramic acids, which also involves cyclization reactions, highlighted that epimerization can occur under strongly basic conditions. nih.gov Similarly, in peptide synthesis, epimerization is a known issue, often occurring through the formation of intermediates like oxazolones under activating conditions. mdpi.com While the specific mechanisms may differ, the general principle of avoiding harsh conditions is applicable to maintaining the stereochemical purity of this compound precursors.

Control of Reaction Conditions: To mitigate the risk of epimerization, it is crucial to carefully select reaction conditions. This includes the use of mild bases or acids, lower reaction temperatures, and shorter reaction times. For instance, in a cobalt-catalyzed asymmetric coupling to form a precursor, the choice of ligand and reaction temperature was found to be critical for achieving high enantioselectivity, implying that these factors also play a role in preventing side reactions that could compromise stereochemical purity. acs.org

Stereoelectronic Effects: The conformational stability of the pyrrolidine ring itself can influence the stereochemical outcome of reactions. Studies on fluorinated pyrrolidines have shown that stereoelectronic effects, such as the gauche effect and the anomeric effect, can significantly impact the conformational preferences of the ring. beilstein-journals.org While not directly involving this compound, this research underscores the importance of understanding the inherent conformational biases of the pyrrolidine scaffold, as these can influence the accessibility of certain reaction pathways and the stability of the desired stereoisomer.

Table 2: Factors Affecting Stereochemical Purity and Mitigation Strategies

| Challenge | Description | Potential Causes | Mitigation Strategies |

| Epimerization at Stereocenters | Loss of stereochemical integrity at one or more chiral centers. mdpi.com | Harsh acidic or basic conditions, elevated temperatures, prolonged reaction times. nih.gov | Use of mild reagents, low reaction temperatures, optimization of reaction time, use of sterically hindered bases. |

| Racemization during Derivatization | Loss of optical purity when introducing or modifying functional groups. | Use of activating agents that promote racemization (e.g., in some acylation reactions). mdpi.com | Selection of non-racemizing coupling agents, careful control of pH. |

| Conformational Instability | The inherent flexibility of the pyrrolidine ring may favor conformations leading to undesired stereochemical outcomes. beilstein-journals.org | - | Use of protecting groups or catalysts that can lock the conformation or direct the reaction stereoselectively. |

Chemical Structure and Stereochemical Importance in Research Context

Overview of the Pyrrolidine (B122466) Framework and Substituent Positioning

The foundational structure of 3-Methyl-4-phenylpyrrolidin-3-amine is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. Unlike planar aromatic rings, the pyrrolidine ring is puckered to alleviate angular and torsional strain. It typically adopts one of two main conformations: the "envelope" (where four atoms are coplanar and the fifth is out of plane) or the "twist" (where no four atoms are coplanar). The exact conformation is influenced by the nature and position of its substituents.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core Scaffold | Pyrrolidine Ring |

| C3 Substituents | Methyl Group, Amino Group |

| C4 Substituent | Phenyl Group |

| Key Conformations | Envelope, Twist |

Significance of (3S,4R) Stereochemical Configuration in Molecular Recognition

Stereochemistry plays a pivotal role in how a molecule interacts with other chiral molecules, particularly biological targets like enzymes and receptors. For this compound, the specific stereoisomer designated as (3S,4R) has a precisely defined three-dimensional structure. The "(3S,4R)" notation indicates a trans relationship between the substituents at the C3 and C4 positions. This means the methyl group (or the amino group, depending on priority rules) at C3 and the phenyl group at C4 are on opposite faces of the pyrrolidine ring.

This trans configuration minimizes steric hindrance between the bulky phenyl group and the substituents at C3, leading to a more stable conformation. The specific spatial orientation of the amino and phenyl groups is crucial for molecular recognition. In a biological context, the amino group can act as a hydrogen bond donor or acceptor, while the phenyl group can engage in hydrophobic or π-stacking interactions. The defined distance and angle between these groups in the (3S,4R) configuration allow for highly specific binding to a complementary site on a target protein. The synthesis of stereochemically pure 3,4-disubstituted pyrrolidines is often a key objective in medicinal chemistry to ensure selective interaction with biological targets. clockss.orgorganic-chemistry.org

Influence of N-Substituents on Molecular Architecture and Reactivity

The substituent attached to the pyrrolidine nitrogen atom (an N-substituent) significantly influences the molecule's properties. The nitrogen atom in a pyrrolidine is a tertiary amine (in N-substituted derivatives), and its lone pair of electrons can participate in chemical reactions. researchgate.net The size and electronic nature of the N-substituent can affect the ring's conformation, the basicity of the nitrogen atom, and the steric accessibility of the other ring substituents.

In many synthetic applications involving pyrrolidines, a benzyl (B1604629) group (-CH₂C₆H₅) is attached to the nitrogen atom. researchgate.netresearchgate.net The N-benzyl group serves several important functions:

Protecting Group: It protects the nitrogen atom from unwanted reactions during a multi-step synthesis. It is relatively stable under many reaction conditions but can be removed later in the synthetic sequence through methods like catalytic hydrogenation.

Steric Director: The bulky N-benzyl group can influence the stereochemical outcome of reactions on the pyrrolidine ring. It can block one face of the ring, forcing incoming reagents to attack from the opposite, less hindered face. clockss.org This is a common strategy to achieve high stereoselectivity in the synthesis of substituted pyrrolidines. clockss.org

Modification of Properties: The presence of the benzyl group increases the molecule's lipophilicity (fat-solubility) and can introduce additional van der Waals and π-stacking interactions.

Syntheses of various N-benzyl pyrrolidine derivatives are well-documented, highlighting the utility of this group in constructing complex heterocyclic frameworks. researchgate.netresearchgate.netprepchem.com

The methyl and phenyl groups attached to the carbon backbone of the pyrrolidine ring are primary determinants of its preferred conformation. lumenlearning.com To minimize steric strain, the five-membered ring will pucker in a way that places the larger substituents in pseudo-equatorial positions, where they are further away from other atoms on the ring.

Phenyl Group: As a large and sterically demanding substituent, the phenyl group at C4 will strongly favor an equatorial-like position to avoid unfavorable interactions with the rest of the molecule.

Methyl Group: The methyl group at C3 is smaller than the phenyl group but still exerts significant steric influence. Its preferred orientation (axial vs. equatorial) will depend on its relationship (cis or trans) to the adjacent phenyl group and other substituents.

Molecular and Cellular Mechanistic Investigations in Vitro Research

Exploration of Neurotransmitter System Interactions in Preclinical Models

In preclinical in vitro research, the initial characterization of a novel psychoactive compound such as 3-Methyl-4-phenylpyrrolidin-3-amine involves a broad screening approach to identify its interactions with various neurotransmitter systems. This is typically achieved through a panel of radioligand binding assays and functional assays. The primary goal is to determine the compound's affinity for a range of receptors, transporters, and enzymes involved in neurotransmission.

These panels often include targets within the dopaminergic, serotonergic, and noradrenergic systems, as these are common targets for psychoactive compounds. Additionally, interactions with other systems such as the glutamatergic, GABAergic, cholinergic, and opioid systems would be investigated to build a comprehensive pharmacological profile. The data from these initial screens guide more focused investigations into the specific pathways that the compound appears to modulate.

Analysis of Dopaminergic Pathway Interactions

Based on the structural features of this compound, a key area of investigation would be its interaction with the dopaminergic system. In vitro studies would aim to characterize the compound's affinity and functional activity at dopamine (B1211576) receptors and the dopamine transporter (DAT).

Quantitative Assessment of Binding Affinity to D₂-like Receptors

A critical step in understanding the dopaminergic activity of this compound is to quantify its binding affinity for D₂-like receptors (D₂, D₃, and D₄). This is typically performed using competitive radioligand binding assays. In these experiments, cell membranes expressing the specific dopamine receptor subtype are incubated with a known radiolabeled ligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the test compound.

The ability of this compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated. The Ki value represents the concentration of the compound required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity. These assays would be conducted for each of the D₂-like receptor subtypes to determine the compound's selectivity.

Table 1: Illustrative Data Table for D₂-like Receptor Binding Affinity

| Receptor Subtype | Radioligand | Test Compound Ki (nM) |

|---|---|---|

| Dopamine D₂ | [³H]Spiperone | Data Not Available |

| Dopamine D₃ | [³H]Spiperone | Data Not Available |

Investigation of Serotonergic Pathway Interactions

The serotonergic system is another crucial target for many centrally acting compounds. In vitro investigations for this compound would focus on its interaction with serotonin (B10506) receptors and the serotonin transporter (SERT).

Elucidation of Serotonin Reuptake Inhibition Mechanisms

To investigate the potential for this compound to act as a serotonin reuptake inhibitor, in vitro transporter inhibition assays are employed. These assays measure the compound's ability to block the uptake of serotonin into cells expressing the serotonin transporter. One common method involves using synaptosomes, which are isolated nerve terminals that contain neurotransmitter transporters.

In this assay, synaptosomes are incubated with a radiolabeled substrate of SERT, such as [³H]serotonin, in the presence of varying concentrations of this compound. The amount of radioactivity taken up by the synaptosomes is measured, and the concentration of the test compound that inhibits 50% of the uptake (IC₅₀) is determined. A low IC₅₀ value suggests potent inhibition of serotonin reuptake. Further kinetic studies can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive. nih.gov

Table 2: Illustrative Data Table for Serotonin Reuptake Inhibition

| Transporter | Substrate | Test Compound IC₅₀ (nM) |

|---|

Profiling of Off-Target Receptor Interactions in Research Context

Methodologies for Investigating Sigma Receptor Interactions

The investigation of sigma receptor interactions involves radioligand binding assays to determine the affinity of this compound for the two main sigma receptor subtypes, σ₁ and σ₂. nih.gov To determine subtype selectivity, specific radioligands are used for each receptor. For the σ₁ receptor, ³H-pentazocine is a commonly used radioligand. For the σ₂ receptor, [³H]DTG (1,3-di-o-tolylguanidine) is often used in the presence of an unlabeled compound that masks the σ₁ sites, thereby allowing for the specific measurement of binding to the σ₂ receptor. nih.gov

The experimental procedure is similar to that for dopamine receptors, where cell membranes expressing the sigma receptor subtype are incubated with the radioligand and the test compound. The Ki values for each subtype are then calculated to determine the compound's affinity and selectivity.

Table 3: Illustrative Data Table for Sigma Receptor Binding Affinity

| Receptor Subtype | Radioligand | Test Compound Ki (nM) |

|---|---|---|

| Sigma σ₁ | ³H-Pentazocine | Data Not Available |

Structure Activity Relationship Sar Studies in Chemical Compound Design

Impact of Pyrrolidine (B122466) Ring Modifications on Receptor Binding Selectivity

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous biologically active compounds due to its unique three-dimensional structure. nih.gov Modifications to this core structure can significantly alter a compound's pharmacological profile.

Comparative Analysis with Piperidine (B6355638) Analogues and their Affinity Variations

The substitution of the five-membered pyrrolidine ring with a six-membered piperidine ring is a common strategy in medicinal chemistry to probe the spatial requirements of a binding site. differencebetween.com This modification can lead to significant variations in receptor affinity and selectivity. For instance, in the development of dual serotonin (B10506) and noradrenaline reuptake inhibitors, both [(aryloxy)(pyridinyl)methyl]piperidine and [(aryloxy)(pyridinyl)methyl]pyrrolidine derivatives were investigated. nih.gov The research established that monoamine reuptake inhibition is a function of the amine core, highlighting the importance of the ring structure. nih.gov

In a separate line of research focusing on multi-target antidepressants, it was observed that the replacement of a piperazine (B1678402) ring with a piperidine ring was effective in enhancing the inhibition of serotonin reuptake. nih.gov This suggests that the conformational properties and basicity of the piperidine ring can be more favorable for interaction with the serotonin transporter (SERT).

The table below summarizes the comparative affinities of analogous compounds where the heterocyclic amine is varied.

| Compound Series | Pyrrolidine/Piperidine Analogue | Target(s) | Key Finding | Reference |

| Dual SNRIs | [(aryloxy)(pyridinyl)methyl]piperidines and -pyrrolidines | SERT, NET | Monoamine reuptake inhibition is dependent on the amine structure. | nih.gov |

| Antidepressants | Pyrrolidine-2,5-dione derivatives | SERT | Replacement of piperazine with piperidine enhanced SERT inhibition. | nih.gov |

| H3/σ1 Antagonists | Piperidine vs. Piperazine derivatives | H3R, σ1R | Piperidine core is a key element for dual H3/σ1 receptor affinity. | nih.gov |

Influence of N-Substitution on Ligand-Target Engagement

Modification of the nitrogen substituent on the pyrrolidine ring is a critical aspect of SAR studies, as this group can directly interact with the target protein and influence properties such as potency, selectivity, and pharmacokinetics.

Differential Effects of N-Benzyl versus N-Methyl Groups on Serotonin Reuptake Inhibition

The nature of the substituent on the pyrrolidine nitrogen can profoundly impact a molecule's ability to inhibit serotonin reuptake. While direct SAR data for N-benzyl versus N-methyl groups on 3-Methyl-4-phenylpyrrolidin-3-amine itself is not extensively published, inferences can be drawn from related structures. For example, in the development of a selective serotonin reuptake inhibitor, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, the secondary amine (N-methyl) was found to be a potent inhibitor of serotonin uptake. nih.gov Interestingly, the N-demethylated (primary amine) and the N,N-dimethylated (tertiary amine) derivatives inhibited monoamine uptake with similar effectiveness. nih.gov This suggests that for this particular scaffold, the presence of at least one methyl group is tolerated, but increasing the steric bulk to two methyl groups does not significantly alter activity.

In a different series of compounds, N-substituted-3-arylpyrrolidines were synthesized and evaluated for their affinity at the serotonin 1A receptor. nih.gov The synthesis of these compounds often starts from N-benzyl-3-(methanesulfonyloxy)pyrrolidine, indicating the use of the N-benzyl group as a synthetic handle which can then be modified to explore a range of N-substituents. nih.gov The N-benzyl group itself can contribute to binding, often through hydrophobic or aromatic interactions with the receptor.

The choice between an N-benzyl and an N-methyl group can influence selectivity as well. The larger, more lipophilic benzyl (B1604629) group may engage in interactions with accessory binding pockets not accessible to the smaller methyl group, potentially altering the affinity profile between different receptors or transporters.

The following table illustrates the inhibitory activities of related compounds with different N-substituents.

| Compound | N-Substituent | Target | Ki (nM) | Reference |

| 3-(p-Trifluoromethylphenoxy)-3-phenylpropylamine | -H (primary amine) | SERT, NET, DAT | Not specified, but effective | nih.gov |

| 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | -CH3 (secondary amine) | SERT, NET, DAT | 5.8, 950, 1300 | nih.gov |

| 3-(p-Trifluoromethylphenoxy)-N,N-dimethyl-3-phenylpropylamine | - (CH3)2 (tertiary amine) | SERT, NET, DAT | Not specified, but effective | nih.gov |

Role of Stereochemistry in Modulating Binding Specificity and Potency

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For a molecule like this compound, which has multiple chiral centers, the specific stereoisomer can have a dramatic impact on its interaction with a biological target.

In studies of single enantiomer [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives, it was established that monoamine reuptake inhibition is a function of stereochemistry, among other factors. nih.gov This highlights that the spatial orientation of the substituents on the heterocyclic ring is crucial for proper alignment within the binding site of the transporter.

The importance of stereochemistry is further emphasized in studies of other bioactive pyrrolidines. For instance, the stereochemistry at the 3-position of the pyrrolidine ring can dictate whether a compound acts as a pure antagonist or a selective degrader at the estrogen receptor α (ERα). nih.gov Specifically, a 3-R-methylpyrrolidine was found to promote a pure ERα antagonist profile. nih.gov This demonstrates that even a small methyl group's orientation can fundamentally change the pharmacological outcome.

The non-planar, puckered nature of the pyrrolidine ring allows its substituents to adopt different spatial orientations (axial or equatorial). nih.gov The specific conformation preferred by a given stereoisomer can influence how it fits into a receptor's binding pocket, thereby affecting its binding affinity and potency.

Principles of Rational Design for Novel this compound Analogues

The rational design of novel analogues of this compound with improved properties relies on the integration of the SAR principles discussed above, often aided by computational modeling.

A key strategy is the use of pharmacophore modeling, which identifies the essential structural features required for biological activity. For selective serotonin reuptake inhibitors (SSRIs), a common pharmacophore includes an ether-containing alkyl chain positioned between two ring structures. researchgate.net By understanding the key interaction points, such as hydrogen bonding with serine residues (e.g., Ser336) and π-stacking with phenylalanine residues (e.g., Phe335) in the human serotonin transporter (hSERT), novel candidates can be designed. researchgate.net

Computational tools can be employed to generate and rank bioisosteres—substituents or groups with similar physical or chemical properties—that can replace parts of the lead molecule to improve its profile. researchgate.net For instance, modifications to the phenyl ring of this compound could be explored to enhance π-stacking interactions or to alter electronic properties.

Furthermore, the design process can focus on creating multi-target directed ligands. For example, by combining the structural features required for affinity at the serotonin transporter with those for the dopamine (B1211576) or norepinephrine (B1679862) transporters, or for receptors like the 5-HT1A receptor, it is possible to develop compounds with a broader, potentially more beneficial, pharmacological profile. semanticscholar.org This often involves linking known pharmacophores through appropriate spacers. semanticscholar.org The initial design of such molecules can be guided by templates from existing drugs, such as buspirone (B1668070) for 5-HT1A ligands. semanticscholar.org

The ultimate goal of rational design is to create novel analogues with optimized potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation, informed by a deep understanding of SAR, is fundamental to the discovery of new therapeutic agents.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Simulation of 3-Methyl-4-phenylpyrrolidin-3-amine and its Derivatives

Molecular modeling and simulation serve as crucial tools for understanding the three-dimensional structure and dynamic behavior of this compound and its analogs. Techniques such as molecular dynamics (MD) simulations can elucidate the conformational landscape of these molecules, revealing stable conformations and their relative energies. This information is vital for understanding how these molecules might interact with biological targets.

For instance, MD simulations can be employed to study the stability of the pyrrolidine (B122466) ring and the orientation of the phenyl and amine substituents. Such studies can provide insights into the flexibility of the molecule and how it might adapt its shape to fit into a binding pocket. In a broader context, molecular modeling studies on pyrrolidine derivatives have been used to explore their potential as inhibitors of various enzymes and receptors. For example, studies on N-phenylpyrimidine-4-amine derivatives have utilized molecular dynamics to investigate their stability and binding affinity to FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. mdpi.com

Table 1: Representative Molecular Dynamics Simulation Parameters for a Hypothetical Study of this compound

| Parameter | Value |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| System Size | ~50,000 atoms (solvated system) |

| Simulation Time | 100-500 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

This table represents typical parameters for an MD simulation and is for illustrative purposes.

Ligand-Receptor Docking Simulations for Interaction Prediction and Analysis

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand like this compound and its potential biological targets.

Docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the amine group of this compound could act as a hydrogen bond donor or acceptor, while the phenyl group could engage in hydrophobic or pi-stacking interactions.

In studies of similar amine-containing compounds, docking has been used to elucidate binding modes to various receptors. For instance, docking studies of 2-phenylcyclopropylmethylamine (PCPMA) derivatives with the dopamine (B1211576) D3 receptor have revealed critical interactions within the binding pocket. nih.gov These types of analyses are crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective analogs.

Table 2: Hypothetical Docking Simulation Results for this compound with a Target Receptor

| Parameter | Result |

| Docking Score (kcal/mol) | -7.5 to -9.0 |

| Key Interacting Residues | Asp110, Phe345, Tyr373 |

| Types of Interactions | Hydrogen bond with Asp110, Hydrophobic interaction with Phe345, Pi-stacking with Tyr373 |

This table presents hypothetical data to illustrate the output of a docking simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov For this compound, these calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other molecules. For example, the nitrogen atom of the amine group would likely be an electron-rich region, making it a potential site for electrophilic attack or hydrogen bonding.

These computational methods have been applied to various organic molecules to understand their chemical properties. For instance, DFT calculations have been used to study the structure and electronic properties of sulfonamide-Schiff base derivatives. nih.gov

Table 3: Selected Quantum Chemical Properties of this compound (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 D |

These values are hypothetical and would need to be calculated using appropriate quantum chemistry software.

Development of Predictive Models for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing QSAR models for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their biological effects.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bonding properties are favorable or unfavorable for activity.

For example, a CoMFA study on a series of this compound derivatives might reveal that bulky substituents at a certain position on the phenyl ring increase activity, while electronegative groups on the pyrrolidine ring decrease it. Such insights are invaluable for the rational design of new compounds with improved properties. QSAR studies have been successfully applied to various classes of compounds, including pyrrolidine derivatives, to guide the design of novel inhibitors. nih.gov

Table 4: Key Parameters in a 3D-QSAR Study

| Parameter | Description |

| q² (Cross-validated r²) | A measure of the predictive ability of the model. |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model. |

| Steric Field Contribution | The percentage contribution of steric properties to the model. |

| Electrostatic Field Contribution | The percentage contribution of electrostatic properties to the model. |

This table outlines the important statistical parameters used to validate a 3D-QSAR model.

Preclinical Research Methodologies and Associated Challenges

In Vitro Assay Development and Execution for Mechanistic Biological Studies

No specific in vitro assays for 3-Methyl-4-phenylpyrrolidin-3-amine have been described in the available literature.

Methodological Considerations for Compound Solubility in Preclinical Research

There is no published data on the solubility of this compound in common preclinical research solvents or buffers.

In Vitro Metabolic Transformations and Biotransformation Studies

Detailed studies on the in vitro metabolism of this compound have not been reported.

Information regarding the specific enzymatic pathways, such as cytochrome P450 isoenzymes, responsible for the metabolism of this compound is not available.

The structures of any potential metabolites of this compound have not been characterized in the scientific literature.

Future Research Directions and Unexplored Academic Avenues

Elucidation of Novel Molecular Targets and Mechanistic Pathways

While the foundational structure of 3-methyl-4-phenylpyrrolidin-3-amine suggests potential interactions with biological systems, a comprehensive understanding of its specific molecular targets and the underlying mechanistic pathways remains a critical area for future research. The pyrrolidine (B122466) ring is a prevalent scaffold in many biologically active compounds, including drugs and natural alkaloids. researchgate.nettandfonline.com This prevalence underscores the potential for derivatives of this compound to interact with a variety of biological targets.

Future investigations should aim to identify the primary binding sites and downstream signaling cascades affected by this compound and its analogs. Techniques such as affinity chromatography, proteomics, and computational modeling could be employed to uncover novel protein interactions. A deeper understanding of these mechanisms will be crucial for guiding the rational design of more potent and selective compounds for therapeutic and research applications.

Development of Advanced and Efficient Synthetic Routes

The synthesis of substituted pyrrolidines, including the this compound scaffold, is an area of active research. researchgate.netmdpi.com Current methods often involve multi-step processes, and there is a continuous need for more efficient, stereoselective, and scalable synthetic strategies. mdpi.com

Future research in this area should focus on several key aspects:

Catalysis: The development of novel catalysts, including organocatalysts and metal-based catalysts, could significantly improve the efficiency and stereoselectivity of pyrrolidine synthesis. researchgate.netmdpi.com For instance, palladium-catalyzed hydroarylation has been shown to be an effective method for producing 3-aryl pyrrolidines. nih.gov

Green Chemistry: The exploration of more environmentally friendly reaction conditions, such as the use of greener solvents and microwave or ultrasound irradiation, can lead to more sustainable synthetic processes. tandfonline.com

Advances in synthetic methodologies will not only facilitate the production of this compound but also enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Comprehensive Investigation of Stereoisomer-Specific Activities and Selectivity

The stereochemistry of the this compound core is a critical determinant of its biological activity. The presence of multiple chiral centers allows for the existence of several stereoisomers, each of which may exhibit distinct pharmacological profiles. researchgate.net The spatial arrangement of substituents on the pyrrolidine ring can significantly influence how a molecule interacts with its biological target. researchgate.net

Therefore, a crucial avenue for future research is the stereoselective synthesis of each individual isomer of this compound and its derivatives. mdpi.comresearchgate.net This will allow for a thorough investigation of their specific activities and selectivities. Understanding the stereoisomer-specific effects is paramount for developing compounds with improved therapeutic indices and reduced off-target effects. For example, cobalt-catalyzed asymmetric reductive coupling has been explored for the enantioconvergent synthesis of amides with sterically bulky chiral centers. acs.org

Design and Synthesis of Research Probes and Chemical Tool Compounds

To further elucidate the biological functions and molecular targets of this compound, the development of specialized research probes and chemical tools is essential. These tools can be designed to possess specific properties that facilitate their use in various experimental settings.

Future efforts should concentrate on:

Labeled Analogs: Synthesizing analogs of this compound that incorporate fluorescent tags, radioactive isotopes, or affinity labels. These labeled compounds would be invaluable for in vitro and in vivo imaging, target identification, and binding studies. The design of such probes can be inspired by work on analogs of other biologically active molecules, such as citalopram, where novel probes have been created to investigate transporter binding sites. nih.gov

Photoaffinity Probes: Developing photoactivatable derivatives that can be used to covalently label their biological targets upon photoirradiation, enabling the direct identification of binding partners.

Biotinylated Analogs: Creating biotin-conjugated versions for use in pull-down assays to isolate and identify interacting proteins.

The availability of such chemical tools will greatly accelerate research into the pharmacology and cell biology of this class of compounds.

Addressing Solubility Limitations for Enhanced Research Application

Future research should focus on strategies to improve the solubility of this compound and its analogs without compromising their biological activity. Potential approaches include:

Prodrug Strategies: Designing and synthesizing prodrugs that are more water-soluble and are converted to the active compound in vivo.

Salt Formation: Investigating the formation of various pharmaceutically acceptable salts to enhance aqueous solubility and dissolution rates.

Structural Modification: Introducing polar functional groups or modifying existing substituents on the pyrrolidine scaffold to increase hydrophilicity. nih.gov For instance, the introduction of an aminopiperidin-1-yl)methyl group has been explored to modify the properties of other scaffolds. nih.gov

Overcoming solubility limitations will be critical for advancing the preclinical and potentially clinical development of promising compounds based on the this compound framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.